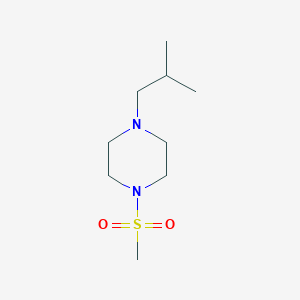![molecular formula C20H22F3N3O2 B7547396 N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B7547396.png)
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide, also known as MT1, is a synthetic compound that has been widely used in scientific research. It is a selective and potent antagonist of the melatonin receptor subtype 1 (MT1), which is involved in the regulation of circadian rhythms and sleep-wake cycles. MT1 has been studied for its potential therapeutic applications in various disorders, such as insomnia, depression, and cancer.
Mecanismo De Acción
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide acts as a competitive antagonist of the N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide receptor, which is a G protein-coupled receptor that is mainly expressed in the suprachiasmatic nucleus of the hypothalamus. N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide plays a key role in the regulation of circadian rhythms by modulating the synthesis and release of melatonin, a hormone that is involved in the sleep-wake cycle. By blocking the N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide receptor, N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide can modulate the activity of the circadian system and promote sleep.
Biochemical and Physiological Effects:
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has been shown to have various biochemical and physiological effects in different animal models and cell lines. It can modulate the expression of genes involved in circadian rhythms, neurotransmission, and inflammation. N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide can also affect the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has several advantages for lab experiments, such as its high potency and selectivity for the N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide receptor, which allows for precise modulation of circadian rhythms and sleep-wake cycles. N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide is also relatively stable and easy to synthesize, which facilitates its use in various assays and experiments. However, N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide, such as the development of more potent and selective N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide antagonists, the investigation of its potential therapeutic applications in various disorders, and the elucidation of its molecular mechanisms of action. N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide may also be used as a tool to study the circadian system and its role in health and disease. Overall, N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has great potential as a target for drug discovery and therapeutic interventions.
Métodos De Síntesis
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide can be synthesized through a multistep process that involves the condensation of 3-(trifluoromethyl)aniline with 2-bromo-N-(2-chloroethyl)benzamide, followed by the reaction with morpholine in the presence of a base. The resulting product is purified by column chromatography and characterized by spectroscopic methods.
Aplicaciones Científicas De Investigación
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to modulate circadian rhythms and sleep-wake cycles, and to have antidepressant, anxiolytic, and analgesic effects. N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide has also been investigated for its anticancer properties, as it can inhibit the proliferation and migration of cancer cells.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c21-20(22,23)15-4-3-5-16(14-15)25-18-7-2-1-6-17(18)19(27)24-8-9-26-10-12-28-13-11-26/h1-7,14,25H,8-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTCFNIGIGYROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7547321.png)
![2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile](/img/structure/B7547326.png)
![1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)


![1-[(2-Chloro-6-fluorophenyl)methyl-methylamino]-3-(oxolan-2-ylmethoxy)propan-2-ol](/img/structure/B7547348.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7547354.png)
![N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547356.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7547387.png)

![2-(1-methylpyrazol-4-yl)-N-[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7547424.png)
